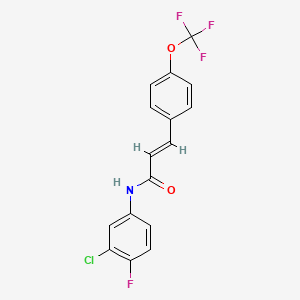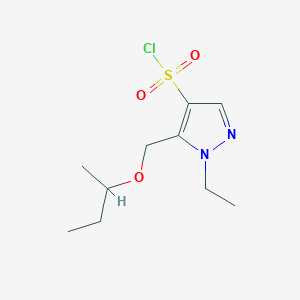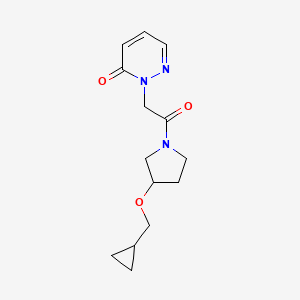
4-Chloro-6-(difluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-6-(difluoromethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 1785151-90-7 . It has a molecular weight of 179.56 . It is usually in the form of a powder .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a study on the synthesis of pyrimidinamine derivatives might provide some insights . In the study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H4ClF2N3/c6-3-1-2 (4 (7)8)10-5 (9)11-3/h1,4H, (H2,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“this compound” is a solid powder . It has a molecular weight of 179.56 . The compound’s InChI code is 1S/C5H4ClF2N3/c6-3-1-2 (4 (7)8)10-5 (9)11-3/h1,4H, (H2,9,10,11) , which provides information about its molecular structure and formula.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis of Trifluoromethylated Analogues : 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, which are structurally related to 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine, are used in chemical synthesis, particularly in the production of trifluoromethylated 4,5-dihydroorotic acid analogues. These compounds are synthesized through a Michael-like 1,4-conjugate hydrocyanation process, highlighting the versatility of pyrimidinones in chemical reactions (Sukach et al., 2015).
Conversion into Amino and Chloro Derivatives : 6-Alkyl- and 5,6-Dialkyl-2-methoxy-4(3H)-pyrimidinones, similar in structure to this compound, are transformed into amino and chloro derivatives, demonstrating the compound's potential for creating diverse chemical structures (Botta et al., 1985).
Quantum Chemical Characterization : Quantum chemical methods have been used to characterize hydrogen bonding sites in derivatives of pyrimidine compounds, highlighting the compound's significance in theoretical chemistry and molecular interaction studies (Traoré et al., 2017).
Biological Applications
Antitumor Activities : Studies have shown that certain derivatives of this compound have significant antitumor activities. This indicates the compound's potential in the development of new chemotherapeutic agents (Gao et al., 2015); (Nie Yao et al., 2014).
Antihypertensive Activity : 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, structurally related to this compound, have shown promising antihypertensive effects in experimental models, suggesting potential therapeutic applications for cardiovascular diseases (Bennett et al., 1981).
Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties, making them candidates for the development of new antimicrobial agents (Mittal et al., 2011).
Mechanism of Action
Mode of Action
It’s worth noting that pyrimidinamine derivatives, which this compound is a part of, are known to inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death.
Biochemical Pathways
Given its similarity to other pyrimidinamine derivatives, it’s likely that it affects the electron transport chain in the mitochondria, disrupting atp production and leading to cell death .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound likely leads to cell death by disrupting energy production .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
While specific future directions for “4-Chloro-6-(difluoromethyl)pyrimidin-2-amine” were not found, it’s worth noting that organo-fluorine chemistry, which this compound is a part of, is a unique branch of organic chemistry with several applications in medicines, electronics, agrochemicals, and catalysis . More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups . This suggests that there is significant potential for future research and development in this area.
properties
IUPAC Name |
4-chloro-6-(difluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2N3/c6-3-1-2(4(7)8)10-5(9)11-3/h1,4H,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSNGGDHCRZZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2625550.png)


![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)
![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2625556.png)



![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625565.png)
![N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2625566.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea](/img/structure/B2625567.png)

![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2625570.png)